Superior In Vivo Efficacy in Reversing Diabetic Kidney Disease (DKD) Markers Compared to Anti-proNGF Monoclonal Antibody Therapy
In a 4-week study of streptozotocin (STZ)-induced diabetic mice, THX-B treatment reversed the diabetes-induced increases in plasma urea and creatinine and decreases in plasma albumin. Critically, the reversal of these DKD markers was more pronounced with THX-B than with an anti-proNGF monoclonal antibody (mAb) comparator [1].
| Evidence Dimension | Reversal of Diabetes-Induced Changes in Plasma Urea and Creatinine Levels |
|---|---|
| Target Compound Data | THX-B treatment reversed all diabetes-induced changes in plasma urea and creatinine levels. |
| Comparator Or Baseline | Anti-proNGF monoclonal antibody (mAb) treatment, where the effect was less pronounced. |
| Quantified Difference | The study states that 'All these changes were reversed by THX-B treatment while the effect of mAb was less pronounced.' |
| Conditions | In vivo, STZ-induced diabetic mouse model, 4-week treatment duration. |
Why This Matters
This head-to-head comparison demonstrates that THX-B provides superior functional reversal of key renal damage biomarkers in a relevant disease model compared to a biologic targeting the same pathway, highlighting its potential as a more effective research tool for DKD.
- [1] Luu BE, et al. Modulation of diabetic kidney disease markers by an antagonist of p75NTR in streptozotocin-treated mice. Gene. 2022 Sep 5;838:146729. doi: 10.1016/j.gene.2022.146729. Epub 2022 Jul 12. PMID: 35835402. View Source
